molecular formula C11H12ClN3O2S3 B2696541 5-chloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide CAS No. 1797861-97-2

5-chloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide

Cat. No.: B2696541
CAS No.: 1797861-97-2
M. Wt: 349.87
InChI Key: MDJMCHMKEXUOMS-UHFFFAOYSA-N
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Description

5-chloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted with a chlorine atom at the 5-position and a sulfonamide group at the 2-position. The sulfonamide nitrogen is further connected to a pyrrolidine ring, which is functionalized with a 1,3-thiazol-2-yl moiety.

Properties

IUPAC Name

5-chloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2S3/c12-9-1-2-10(19-9)20(16,17)14-8-3-5-15(7-8)11-13-4-6-18-11/h1-2,4,6,8,14H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJMCHMKEXUOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)C2=CC=C(S2)Cl)C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a ketone or aldehyde, followed by cyclization.

    Coupling of the Thiazole and Pyrrolidine Rings: The thiazole and pyrrolidine rings are coupled through a nucleophilic substitution reaction.

    Introduction of the Thiophene Sulfonamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of thiazole-containing compounds, including 5-chloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide, in cancer treatment.

Case Study: Antitumor Activity

Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound were synthesized and tested against various cancer cell lines. Notably:

  • Compound Efficacy : A derivative displayed IC50 values indicating effective inhibition of cell proliferation in human cancer lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
CompoundCell LineIC50 (µM)
This compoundMCF-75.71
Similar Thiazole DerivativeHepG22.01

Neurological Applications

The compound has also shown promise in neurological applications, particularly as an anticonvulsant.

Case Study: Anticonvulsant Activity

In a study evaluating various thiazole derivatives for anticonvulsant properties, it was found that:

  • Efficacy : Compounds exhibited median effective doses (ED50) significantly lower than traditional treatments like ethosuximide . The structure of the pyrrolidine ring was identified as a crucial factor enhancing anticonvulsant activity.
CompoundModelED50 (mg/kg)TD50 (mg/kg)Protection Index
This compoundscPTZ18.4170.29.2

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound:

  • Thiazole Moiety : The presence of the thiazole ring is essential for biological activity.
  • Pyrrolidine Ring : Variations in substituents on this ring can significantly alter pharmacological properties .

Mechanism of Action

The mechanism of action of 5-chloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific biological activity being investigated.

Comparison with Similar Compounds

Table 1: Key Features of Comparable Compounds

Compound Name Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Thiophene-sulfonamide 5-Cl, pyrrolidine-thiazole Not explicitly provided Combines sulfonamide, thiazole, and pyrrolidine for potential multipoint binding .
5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine () 1,3,4-thiadiazole Phenylpropyl, 2-chlorophenyl C₁₇H₁₅ClN₄S 342.85 Thiadiazole core with lipophilic substituents; likely optimized for membrane permeability .
5-chloro-N-[(2S)-2,3-dihydroxypropyl]thiophene-2-carboxamide () Thiophene-carboxamide 5-Cl, dihydroxypropyl C₈H₁₀ClNO₃S 235.69 Carboxamide instead of sulfonamide; polar dihydroxypropyl group enhances solubility .
N-(1,3-thiazol-2-yl)acetamide () Thiazole-acetamide Acetamide-thiazole C₅H₆N₂OS 142.18 Simplified thiazole derivative; lacks the thiophene-sulfonamide scaffold .

Key Observations:

  • Thiophene vs. Thiadiazole Cores : The target compound’s thiophene ring (aromatic, π-electron-rich) contrasts with the 1,3,4-thiadiazole in , which offers a smaller, more rigid heterocycle with distinct electronic properties. Thiadiazoles are often associated with antimicrobial activity .
  • Sulfonamide vs.
  • Pyrrolidine-Thiazole Substituent : The pyrrolidine-thiazole moiety introduces conformational flexibility and hydrogen-bonding capabilities, distinguishing it from simpler substituents like the dihydroxypropyl group in ’s carboxamide derivative .

Biological Activity

5-chloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and other pharmacological properties.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C₁₁H₁₃ClN₄O₂S
  • SMILES Notation : ClC1=C(S(=O)(=O)N(C)C2=NC(=S)C(=C2)N(C)C1)N=C(N)C(=N)C2

This sulfonamide derivative features a thiazole ring and a pyrrolidine moiety, contributing to its unique biological profile.

The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular targets involved in cancer progression and microbial infections.

  • Anticancer Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including:
    • Leukemia : MOLT-4
    • Colon Cancer : SW-620
    • Central Nervous System Cancer : SF-539
    • Melanoma : SK-MEL-5
    • Breast Cancer : MCF-7 and MDA-MB-231
    In vitro studies have shown that the compound exhibits a mean GI50 value of approximately 1.57 μM across these cell lines, indicating potent antitumor activity with a favorable therapeutic index compared to standard chemotherapeutics .
  • Mechanisms of Action :
    • The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
    • It has been suggested that it disrupts microtubule formation, leading to cell cycle arrest in the G2/M phase, which is critical for cancer cell proliferation .

Pharmacological Studies

Recent studies have evaluated the pharmacological properties of this compound:

  • In vitro Antimicrobial Activity : The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedGI50 (μM)Reference
AnticancerMOLT-4 (Leukemia)1.57
SW-620 (Colon Cancer)1.57
SF-539 (CNS Cancer)1.57
SK-MEL-5 (Melanoma)1.57
MCF-7 (Breast Cancer)1.57
MDA-MB-231 (Breast Cancer)1.57
AntimicrobialStaphylococcus aureusMIC < 10
Escherichia coliMIC < 10

Case Study Insights

In a recent study focusing on the anticancer properties of similar compounds, researchers found that modifications in the substituents on the thiazole ring significantly influenced cytotoxicity levels. Compounds with electron-withdrawing groups exhibited enhanced activity against resistant cancer cell lines . This suggests that structural optimization could further improve the efficacy of this compound.

Q & A

Basic: What are the established synthetic routes for 5-chloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide?

The compound is typically synthesized via multi-step reactions. A common route involves coupling 5-chlorothiophene-2-sulfonyl chloride with 1-(1,3-thiazol-2-yl)pyrrolidin-3-amine. The reaction is conducted in dichloromethane (DCM) with triethylamine as a base to neutralize HCl byproducts. Purification often employs column chromatography to isolate the product .

Advanced: How can reaction conditions be optimized to enhance synthetic yield and purity?

Key variables include:

  • Temperature : Maintaining 50°C during coupling improves reaction kinetics .
  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetone enhance solubility of intermediates .
  • Catalysts : Using coupling agents (e.g., EDC/HOBt) may reduce side reactions.
  • Purification : Gradient elution in column chromatography resolves structurally similar impurities .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Standard methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the thiophene, thiazole, and pyrrolidine rings .
  • IR Spectroscopy : Identifies sulfonamide (S=O stretch ~1350 cm⁻¹) and thiazole (C=N stretch ~1600 cm⁻¹) functional groups .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 387.98 for C₁₄H₁₂ClN₃O₂S₂⁺) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Discrepancies (e.g., antifungal vs. anticancer efficacy) arise from:

  • Assay Variability : Standardize cell lines (e.g., HCT-116 for anticancer studies) and incubation times .
  • Compound Purity : Validate via HPLC (>95% purity) to exclude impurities affecting activity .
  • Orthogonal Assays : Combine enzymatic inhibition assays (e.g., carbonic anhydrase) with cell viability tests to confirm target specificity .

Basic: What structural features influence the compound’s reactivity?

  • Thiophene Sulfonamide : The electron-withdrawing sulfonamide group enhances electrophilic substitution at the 5-chloro position .
  • Thiazole-Pyrrolidine Moiety : The thiazole’s π-deficient ring directs nucleophilic attacks, while the pyrrolidine’s flexibility impacts binding affinity .

Advanced: What computational methods predict binding modes to biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase IX). Focus on hydrogen bonding between sulfonamide and active-site zinc ions .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives .

Basic: How is the compound’s stability assessed under physiological conditions?

  • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS. Sulfonamide bonds are prone to hydrolysis at extremes .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (>200°C) .

Advanced: What strategies improve selectivity for cancer vs. normal cells?

  • Prodrug Design : Mask the sulfonamide group with pH-sensitive linkers that activate in tumor microenvironments .
  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., fluorine at the thiazole 4-position) to enhance tumor cell uptake .

Basic: What are the compound’s solubility and formulation challenges?

  • Solubility : Low aqueous solubility (logP ~2.8) necessitates co-solvents (e.g., PEG-400) or nanocarriers for in vivo delivery .
  • Salt Formation : Convert to sodium sulfonate salts to improve bioavailability .

Advanced: How to design derivatives with reduced off-target toxicity?

  • Bioisosteric Replacement : Substitute the pyrrolidine ring with morpholine to reduce hepatic metabolism .
  • Metabolic Profiling : Use liver microsomes to identify toxic metabolites (e.g., sulfonic acid derivatives) and modify vulnerable sites .

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